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Compound of Interest

Compound Name: Z-D-Asp-OH

Cat. No.: B554537 Get Quote

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data

for N-α-Cbz-D-aspartic acid (Z-D-Asp-OH), a key building block in peptide synthesis. The

following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with standardized experimental protocols for their

acquisition. This document is intended for researchers, scientists, and professionals in the field

of drug development and chemical synthesis to aid in the characterization and quality control of

Z-D-Asp-OH.

Chemical Structure and Properties
IUPAC Name: (2R)-2-(phenylmethoxycarbonylamino)butanedioic acid

Synonyms: N-Carbobenzyloxy-D-aspartic acid, Cbz-D-Asp-OH

CAS Number: 78663-07-7[1]

Molecular Formula: C₁₂H₁₃NO₆[1]

Molecular Weight: 267.23 g/mol [1]

Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Z-D-Asp-OH based on its

chemical structure and established principles of spectroscopic analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted) Solvent: DMSO-d₆

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.5 Broad Singlet 2H
Carboxylic Acid (-

COOH) x 2

~7.8 Doublet 1H Amide (-NH)

7.30 - 7.40 Multiplet 5H Aromatic (C₆H₅)

5.08 Singlet 2H Benzylic (-CH₂-Ph)

4.45 - 4.55 Multiplet 1H α-CH

2.65 - 2.85 Multiplet 2H β-CH₂

¹³C NMR (Carbon NMR) Data (Predicted) Solvent: DMSO-d₆

Chemical Shift (δ, ppm) Carbon Assignment

~173.0 Carboxylic Acid Carbonyl (β-COOH)

~171.5 Carboxylic Acid Carbonyl (α-COOH)

~156.0 Carbamate Carbonyl (N-COO-)

~137.0 Aromatic C (quaternary, C-CH₂)

~128.4 Aromatic CH (ortho/meta)

~127.8 Aromatic CH (para)

~65.6 Benzylic Carbon (-CH₂-Ph)

~51.0 α-Carbon (CH)

~36.5 β-Carbon (CH₂)

Infrared (IR) Spectroscopy
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The IR spectrum is characterized by the presence of key functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 2500 O-H Stretch (very broad) Carboxylic Acid (O-H)

~3300 N-H Stretch Amide (N-H)

3100 - 3000 C-H Stretch (sp²) Aromatic C-H

3000 - 2850 C-H Stretch (sp³) Aliphatic C-H

~1710 C=O Stretch (strong, sharp) Carboxylic Acid (C=O)

~1690 C=O Stretch (strong, sharp) Carbamate (Amide I)

~1540 N-H Bend Amide (Amide II)

1600, 1495, 1450 C=C Stretch Aromatic Ring

~1250 C-O Stretch Carboxylic Acid/Ester

Mass Spectrometry (MS)
Mass spectrometry data is typically acquired using a soft ionization technique like Electrospray

Ionization (ESI).

m/z (Mass-to-Charge
Ratio)

Ion Type
Predicted Fragments (Loss
of)

268.0765 [M+H]⁺ (Positive Ion Mode) -

266.0618 [M-H]⁻ (Negative Ion Mode) -

224.0866 [M+H-CO₂]⁺ Carboxylic Acid group (44 Da)

178.0502 [M+H-C₇H₇O]⁺
Benzyl group (91 Da) and

Oxygen (16 Da)

160.0761 [M+H-C₇H₆O₂]⁺ Benzyloxy group (108 Da)

91.0542 [C₇H₇]⁺
Tropylium ion (from benzylic

cleavage)
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Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol (Solution State)
Sample Preparation:

Accurately weigh 5-10 mg of Z-D-Asp-OH solid powder.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆,

CDCl₃, or MeOD) in a standard 5 mm NMR tube. Ensure the solvent is of high purity to

avoid extraneous signals.

Vortex the tube until the sample is completely dissolved. If solubility is an issue, gentle

heating or sonication may be applied.

Instrumentation and Data Acquisition:

The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or

higher).

The instrument is tuned and shimmed for the specific probe and solvent to ensure high

magnetic field homogeneity.

For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30-

45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are acquired for a

good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse program (e.g., zgpg30) is used to obtain singlet

peaks for all carbons. Key parameters include a 30° pulse angle, a wider spectral width of

~220 ppm, and a longer acquisition time and relaxation delay. Due to the low natural

abundance of ¹³C, several hundred to thousands of scans are typically required.

Data Processing:
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The acquired Free Induction Decay (FID) is processed using appropriate software (e.g.,

TopSpin, Mnova).

Processing steps include Fourier transformation, phase correction, and baseline

correction.

Chemical shifts (δ) are referenced internally to the residual solvent peak or an internal

standard like Tetramethylsilane (TMS) at 0.00 ppm.

For ¹H NMR, the signals are integrated to determine the relative ratio of protons.

IR Spectroscopy Protocol (KBr Pellet)
Sample Preparation:

Use spectroscopic grade Potassium Bromide (KBr) that has been thoroughly dried in an

oven at ~110°C for several hours and stored in a desiccator to prevent moisture

absorption.[2]

Weigh approximately 1-2 mg of the Z-D-Asp-OH sample and 100-200 mg of the dried KBr.

[3] The typical sample-to-KBr ratio is 1:100.[3]

Grind the sample and KBr together using an agate mortar and pestle until a fine,

homogeneous powder is obtained.[2][3] This minimizes light scattering (the Christiansen

effect).

Pellet Formation:

Transfer the powder mixture into a pellet die.

Place the die into a hydraulic press and apply a pressure of 8-10 metric tons for 1-2

minutes.[4][5] Applying a vacuum during pressing can help remove trapped air and

moisture, resulting in a more transparent pellet.[2][4]

Carefully release the pressure and extract the thin, transparent, or translucent KBr pellet

from the die.

Data Acquisition:
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Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample chamber or a pure KBr pellet.

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

The final spectrum is presented as transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry Protocol (ESI-MS)
Sample Preparation:

Prepare a dilute solution of Z-D-Asp-OH (typically 1-10 µM) in a suitable volatile solvent

system. A common choice is a mixture of methanol or acetonitrile with water, often

containing a small amount of an acid (e.g., 0.1% formic acid for positive ion mode) or a

base (e.g., 0.1% ammonium hydroxide for negative ion mode) to promote ionization.

The sample is typically introduced into the mass spectrometer via direct infusion using a

syringe pump or through a liquid chromatography (LC) system.[6]

Instrumentation and Data Acquisition:

The analysis is performed on a mass spectrometer equipped with an Electrospray

Ionization (ESI) source.

The ESI source parameters are optimized, including the capillary voltage (typically 3-5

kV), nebulizing gas flow, and source temperature, to achieve a stable spray and efficient

ionization.

The mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) is calibrated using a

known standard.

Spectra are acquired in either positive or negative ion mode over a relevant m/z range

(e.g., 50-500 Da) to detect the molecular ion ([M+H]⁺ or [M-H]⁻) and its fragments.

For structural confirmation, tandem MS (MS/MS) can be performed, where the molecular

ion is isolated and fragmented via collision-induced dissociation (CID) to produce a
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characteristic fragmentation pattern.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized chemical compound like Z-D-Asp-OH.
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Workflow for Spectroscopic Characterization of Z-D-Asp-OH
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Spectroscopic Characterization Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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